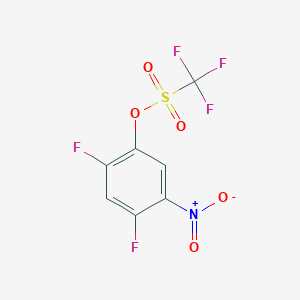

2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate

Beschreibung

Eigenschaften

Molekularformel |

C7H2F5NO5S |

|---|---|

Molekulargewicht |

307.15 g/mol |

IUPAC-Name |

(2,4-difluoro-5-nitrophenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C7H2F5NO5S/c8-3-1-4(9)6(2-5(3)13(14)15)18-19(16,17)7(10,11)12/h1-2H |

InChI-Schlüssel |

ZATQUEIKLSGBDO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for this compound involve introducing fluorine and nitro groups onto a phenyl ring. Specific methods may vary, but common approaches include electrophilic aromatic substitution reactions.

Reaction Conditions:Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.

Nitration: Nitration of the phenyl ring can be carried out using a mixture of nitric acid (HNO) and sulfuric acid (HSO).

Industrial Production: Industrial-scale production methods are proprietary due to patent restrictions . academic research often provides insights into laboratory-scale synthesis.

Analyse Chemischer Reaktionen

Oxidation: The nitro group can undergo reduction to an amino group.

Substitution: The trifluoromethanesulphonate group can participate in nucleophilic substitution reactions.

Reduction: Reagents like tin(II) chloride (SnCl) or iron(II) sulfate (FeSO) in acidic conditions.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the nitro group yields an amino derivative.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potentially as a probe or labeling agent.

Medicine: Investigated for pharmacological properties.

Industry: Used in material science or specialty chemicals.

Wirkmechanismus

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Reactivity Hierarchy : The nitro group in 2,4-difluoro-5-nitrophenyl triflate confers superior leaving group ability compared to bromine in 4'-bromophenacyl triflate, enabling faster NAS reactions .

- Thermal Stability : Metal triflates (e.g., Zn²⁺) exhibit exceptional thermal stability due to ionic bonding, whereas alkenyl triflates (e.g., cyclohexenyl) decompose at lower temperatures .

- Application Specificity : Aryl triflates with EWGs are preferred in NAS, while sulfonium-based triflates (e.g., dibenzothiophenium) enable electrophilic functionalization .

Biologische Aktivität

2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate (DFNTS) is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique chemical structure, characterized by the presence of multiple fluorine atoms and a nitro group, contributes to its reactivity and biological activity. This article delves into the biological activity of DFNTS, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C7H3F5N2O5S

- Molecular Weight : 302.16 g/mol

- IUPAC Name : this compound

- Structure : The trifluoromethanesulphonate group enhances the electrophilicity of the molecule, making it a potent reagent in various chemical reactions.

DFNTS acts primarily as an electrophilic agent due to the presence of the trifluoromethanesulphonate group. This property allows it to participate in nucleophilic substitution reactions with various biological molecules, including proteins and nucleic acids. The nitro group can also undergo reduction to form reactive intermediates that may interact with cellular components.

Antimicrobial Properties

Recent studies have indicated that DFNTS exhibits antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic functions has been documented.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that DFNTS can induce apoptosis in cancer cell lines. The compound's cytotoxic effects have been attributed to its ability to interfere with DNA synthesis and repair mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 20 | DNA intercalation |

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DFNTS against various bacterial strains. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .

Study on Anticancer Properties

In another study focusing on cancer treatment, DFNTS was tested on multiple cancer cell lines. The findings revealed that DFNTS effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to the compound's ability to induce oxidative stress and activate apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-difluoro-5-nitrophenyl trifluoromethanesulphonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of the corresponding phenol derivative. A common approach involves reacting 2,4-difluoro-5-nitrophenol with trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine to neutralize acid byproducts .

- Critical Parameters :

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product (>90% purity) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : <sup>19</sup>F NMR confirms fluorine environments (δ -70 to -80 ppm for CF3 groups; δ -110 to -120 ppm for aryl-F) .

- X-ray Crystallography : Resolves nitro and sulfonate group orientations (e.g., dihedral angles between aryl and triflate groups) .

- HPLC-MS : Validates purity (>95%) and detects trace impurities .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Hydrolytic Sensitivity : The triflate group is moisture-sensitive. Storage under inert gas (argon) at –20°C in amber vials prevents decomposition .

- Thermal Stability : Decomposition occurs above 150°C, releasing SO2 and HF; differential scanning calorimetry (DSC) profiles should be monitored .

Advanced Research Questions

Q. How does the electronic effect of the nitro and fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nitro and fluorine groups activate the aryl triflate toward nucleophilic aromatic substitution (SNAr). Density functional theory (DFT) studies show a 15–20 kcal/mol reduction in activation energy compared to non-fluorinated analogs .

- Experimental Design : Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature reveal rate constants (kobs) via UV-Vis spectroscopy .

Q. What catalytic systems enhance the efficiency of this compound in Suzuki-Miyaura couplings?

- Catalyst Screening : Palladium complexes (e.g., Pd(PPh3)4) with bulky ligands (XPhos) improve coupling yields (80–95%) by reducing aryl triflate hydrolysis. Silver triflate (AgOTf) acts as a halide scavenger, stabilizing the active Pd(0) species .

- Table: Representative Catalytic Systems

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | XPhos | Toluene | 92 | |

| PdCl2(dppf) | – | DMF/H2O | 85 |

Q. How can contradictory data on nitro-group reduction pathways be resolved?

- Case Study : Conflicting reports on catalytic hydrogenation (H2/Pd-C) vs. chemoselective reduction (Na2S2O4) of the nitro group require mechanistic validation:

- Hydrogenation Risks : Over-reduction to amines may occur if reaction times exceed 6 hours .

- Alternative Methods : Photocatalytic reduction (TiO2/UV) selectively yields nitroso intermediates, confirmed by in-situ IR .

Methodological Best Practices

Q. What strategies mitigate side reactions during large-scale synthesis?

- Process Optimization :

- Solid-State Nitration : Prevents solvent-mediated byproducts (e.g., dinitro derivatives) by using ytterbium triflate catalysts in 69% HNO3 .

- Continuous Flow Systems : Enhance heat transfer and reduce hydrolysis risks .

Q. How to troubleshoot low yields in triflate-mediated arylations?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.